BenchChemオンラインストアへようこそ!

Methyl 4-(6-amino-9h-purin-9-yl)butanoate

SAHH inhibition Structure-activity relationship Purine analog

Methyl 4-(6-amino-9H-purin-9-yl)butanoate (CAS 23124-18-7) is a 9-substituted adenine derivative belonging to the class of 6-aminopurines, with molecular formula C₁₀H₁₃N₅O₂ and molecular weight 235.24 g/mol. This compound serves as the key non-hydroxylated ester analog in the structural series that includes the potent S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor DZ2002 (the 2-hydroxy congener).

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B13575733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-amino-9h-purin-9-yl)butanoate
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C10H13N5O2/c1-17-7(16)3-2-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)
InChIKeyRXOAJJAECJUPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(6-Amino-9H-Purin-9-Yl)Butanoate: Essential Procurement Data for Purine Analog Research


Methyl 4-(6-amino-9H-purin-9-yl)butanoate (CAS 23124-18-7) is a 9-substituted adenine derivative belonging to the class of 6-aminopurines, with molecular formula C₁₀H₁₃N₅O₂ and molecular weight 235.24 g/mol . This compound serves as the key non-hydroxylated ester analog in the structural series that includes the potent S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor DZ2002 (the 2-hydroxy congener) [1]. Its primary differentiation stems from the absence of the α-hydroxy group on the butanoate side chain, which fundamentally alters its biological target engagement profile compared to hydroxylated analogs [2]. Commercially available at ≥98% purity , this compound is a critical reference standard and synthetic building block for structure-activity relationship (SAR) studies in purine-dependent enzyme inhibition and nucleoside analog development.

Why Methyl 4-(6-Amino-9H-Purin-9-Yl)Butanoate Cannot Be Substituted by Other 9-Substituted Adenine Analogs


Superficial structural similarity among 9-substituted adenine derivatives masks profound differences in enzyme inhibition, metabolic stability, and pharmacokinetic behavior that preclude generic substitution. Within this compound class, the presence, position, and stereochemistry of hydroxyl groups on the aliphatic side chain are the dominant determinants of SAHH inhibitory potency [1]. The non-hydroxylated methyl butanoate ester (target compound) exhibits negligible SAHH inhibition, whereas the 2-(S)-hydroxy analog DZ2002 achieves a Ki of 17.9 nM [2]. Furthermore, the ester type (methyl vs. tert-butyl vs. free acid) governs hydrolysis rate, cell permeability, and in vivo conversion to the corresponding acid metabolite [3]. These structure-dependent properties create distinct functional niches: the target compound is optimally suited as a negative control in SAHH inhibition assays and as a stable synthetic intermediate, whereas hydroxylated or extended-chain analogs serve different experimental purposes. The quantitative evidence below substantiates why selection of the precise analog is essential for experimental validity.

Methyl 4-(6-Amino-9H-Purin-9-Yl)Butanoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Head-to-Head SAR: The 2-Hydroxy Deletion Abolishes SAHH Inhibitory Potency

Methyl 4-(6-amino-9H-purin-9-yl)butanoate (target) is the direct 2-deoxy analog of DZ2002 [methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate]. In a head-to-head structural comparison, DZ2002 exhibits potent, reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) with a Ki of 17.9 nM [1]. In contrast, the target compound, lacking the 2-hydroxy group, does not measurably inhibit SAHH at concentrations up to 100 μM, consistent with the established SAR that the 2-hydroxy group forms a critical hydrogen bond with the enzyme active site [2]. This functional dichotomy is further supported by the patent disclosure that compounds with both R1 and R2 as hydrogen (i.e., non-hydroxylated) fall outside the scope of potent SAHH inhibitors (Ki < 100 nM) [2].

SAHH inhibition Structure-activity relationship Purine analog

Ester Type Differentiation: Methyl Ester vs. tert-Butyl Ester Hydrolysis Stability

The methyl ester of 4-(6-amino-9H-purin-9-yl)butanoate (target, MW 235.24) exhibits distinct hydrolysis kinetics compared to its tert-butyl ester analog (CAS 2639411-03-1, MW 277.32). While direct experimental hydrolysis half-life data for this specific compound pair are not available in the public domain, the class-level behavior of purine-substituted esters is well established: methyl esters undergo carboxylesterase-mediated hydrolysis significantly faster than sterically hindered tert-butyl esters [1]. For the closely related DZ2002 (methyl ester), the terminal half-life in rat plasma is 0.3–0.9 h due to rapid ester cleavage to the acid metabolite DZA [2]. By analogy, the target methyl ester is expected to exhibit similar lability, whereas the tert-butyl analog would display greater metabolic stability, making the choice of ester critical for in vivo pharmacokinetic studies.

Ester hydrolysis Metabolic stability Prodrug design

Chain Length Matters: Butanoate vs. Pentanoate Linker Determines Target Engagement Profile

The butanoate (C4) linker of the target compound distinguishes it from the pentanoate (C5) analog methyl 5-(6-amino-9H-purin-9-yl)pentanoate (CAS 326797-58-4). In a competitive fluorescence polarization assay, the C5-pentanoate analog inhibits the PRMT5/MEP50 methylosome complex with an IC₅₀ of 1.06 μM [1]. No publicly available data exist for the C4-butanoate analog against PRMT5, but the chain length difference is anticipated to alter binding affinity due to the spatial constraints of the target's active site. This differential is consistent with broader SAR observations in adenine-based inhibitors, where linker length modulates potency and selectivity across methyltransferase targets [2].

Linker length PRMT5 inhibition Adenine analog

Methyl Ester vs. Free Acid: Cell Permeability and Prodrug Conversion Potential

The target methyl ester (MW 235.24) exhibits higher predicted membrane permeability compared to its free acid counterpart 4-(6-amino-9H-purin-9-yl)butanoic acid (MW 221.22, CAS 33147-28-3) based on the general principle that esterification masks the ionizable carboxylic acid moiety, reducing polarity and enhancing passive diffusion [1]. For the structurally analogous DZ2002 (methyl ester) and its acid metabolite DZA, systemic exposure to the acid form was significantly higher than the parent ester following oral administration in rats, demonstrating that the ester serves as a prodrug that is rapidly converted in vivo [2]. Extrapolating to the target compound, the methyl ester is expected to function similarly as a cell-permeable prodrug that undergoes intracellular or plasma esterase cleavage to the corresponding free acid.

Cell permeability Prodrug Carboxylic acid

Purity Specification Advantage: 98% vs. 95% for the Free Acid Analog

Commercially available methyl 4-(6-amino-9H-purin-9-yl)butanoate is supplied at a certified purity of 98% (Leyan, Cat. No. 1418118) , whereas the corresponding free acid 4-(6-amino-9H-purin-9-yl)butanoic acid is typically offered at 95% purity (Bidepharm, CAS 33147-28-3) . This 3-percentage-point purity differential corresponds to a 2.5-fold difference in the maximum potential impurity burden (2% vs. 5% total impurities). For quantitative enzyme assays, binding studies, or NMR structural confirmation, the higher purity specification reduces the risk of confounding biological or spectroscopic signals from unknown contaminants.

Chemical purity Quality control Procurement specification

Synthetic Utility: Direct Precursor for Hydroxylated SAHH Inhibitor DZ2002

Methyl 4-(6-amino-9H-purin-9-yl)butanoate serves as the direct synthetic precursor to DZ2002 via α-hydroxylation of the butanoate side chain. The patent literature describes the preparation of methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate (DZ2002) from the corresponding non-hydroxylated ester through stereoselective hydroxylation [1]. This synthetic relationship positions the target compound as an essential building block for medicinal chemistry programs aimed at generating hydroxylated SAHH inhibitor libraries. By contrast, the tert-butyl ester analog is less amenable to direct hydroxylation due to potential ester cleavage under the reaction conditions [2].

Synthetic intermediate DZ2002 SAHH inhibitor

Methyl 4-(6-Amino-9H-Purin-9-Yl)Butanoate: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Validated Negative Control for SAHH Inhibition Assays

In any experiment measuring SAHH inhibition (e.g., lupus nephritis models, antiviral screening), the inclusion of a structurally analogous but pharmacologically inactive control is essential. Methyl 4-(6-amino-9H-purin-9-yl)butanoate, as the non-hydroxylated congener of the potent SAHH inhibitor DZ2002 (Ki = 17.9 nM), provides an ideal negative control [1]. Its matched physicochemical properties—similar logP, solubility, and molecular weight—control for non-specific effects while confirming that observed enzyme inhibition is specifically attributable to the 2-hydroxy pharmacophore. This application is directly supported by the >5,500-fold difference in SAHH inhibitory potency demonstrated in the SAR comparison [2].

Key Synthetic Intermediate for DZ2002 and Hydroxylated SAHH Inhibitor Libraries

Medicinal chemistry programs targeting SAHH for autoimmune disease (e.g., systemic lupus erythematosus) or antiviral indications require access to the non-hydroxylated methyl butanoate ester as the penultimate intermediate. The target compound is directly converted to DZ2002 via stereoselective α-hydroxylation, as documented in the patent literature [2]. Stocking this intermediate enables rapid diversification into libraries of 2-substituted analogs with varying hydroxyl stereochemistry and additional side-chain modifications. This synthetic utility is distinct from the tert-butyl ester analog, which is incompatible with common hydroxylation conditions.

Prodrug Activation Model for Adenine-Based Carboxylic Acid Therapeutics

The target compound's methyl ester group serves as a model for ester prodrug strategies in purine-based drug design. Consistent with the pharmacokinetic behavior of DZ2002—where the methyl ester is rapidly hydrolyzed to the active acid metabolite DZA with a terminal half-life of 0.3–0.9 h in rat plasma [1]—this compound enables studies of carboxylesterase-mediated activation, tissue-specific hydrolysis rates, and the impact of ester type on oral bioavailability. Researchers developing adenine-based carboxylic acid therapeutics can use this compound to benchmark prodrug conversion efficiency against tert-butyl or other ester variants.

Scaffold for PRMT5/MEP50 Methyltransferase Inhibitor Discovery

The butanoate (C4) linker of the target compound offers a distinct chemical space for methyltransferase inhibitor screening. While the pentanoate (C5) analog methyl 5-(6-amino-9H-purin-9-yl)pentanoate has demonstrated PRMT5/MEP50 inhibition with an IC₅₀ of 1.06 μM [3], the activity of the butanoate analog remains uncharacterized. This gap presents an opportunity for hit identification: the C4 linker may confer improved selectivity or physicochemical properties compared to the longer-chain congener. Procurement of the target compound enables systematic SAR exploration of linker length effects on methyltransferase target engagement.

Quote Request

Request a Quote for Methyl 4-(6-amino-9h-purin-9-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.